Orlistat Tetradecyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

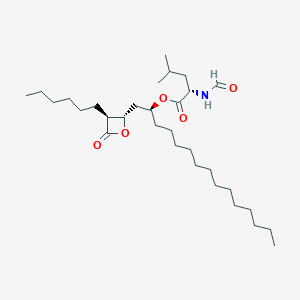

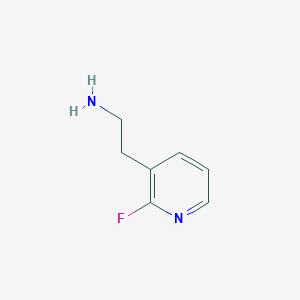

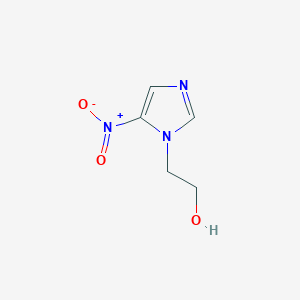

Orlistat Tetradecyl Ester, also known as Isopentyl Orlistat Tetradecyl Ester, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .

Molecular Structure Analysis

The molecular formula of Orlistat Tetradecyl Ester is C30H55NO5 . The molecular weight is 509.76 g/mol .Chemical Reactions Analysis

Esters, such as Orlistat Tetradecyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .Physical And Chemical Properties Analysis

Orlistat Tetradecyl Ester is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .科学的研究の応用

Antitumor Activities

Orlistat, known as tetrahydrolipstatin (THL), is not only an FDA-approved antiobesity drug but also shows potential antitumor activities. A study by Yang et al. (2010) demonstrated the use of Orlistat-like protein-reactive probes to identify cellular targets of Orlistat, revealing its application in cancer therapy. The study identified new cellular targets of Orlistat, providing insights into its consideration as a potential anticancer drug (Yang et al., 2010).

Chemical Modification and Target Identification

Orlistat has been chemically modified for the identification of cellular targets in human hepatocytes. Yang et al. (2011) expanded on Orlistat-like compounds to identify potential cellular targets, demonstrating how subtle structural modifications can affect the drug's potency and target profile. This research underscores the drug's utility in targeting specific cellular processes, particularly in cancer cells (Yang et al., 2011).

Influence on DNA Repair Enzymes

Cioccoloni et al. (2015) explored Orlistat's impact on the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. Their findings revealed that Orlistat does not significantly alter MGMT levels in human melanoma cells but can downregulate the repair protein in certain cancer cell lines. This suggests Orlistat's potential role in influencing DNA repair mechanisms in various cell types (Cioccoloni et al., 2015).

Novel Fatty Acid Synthase Inhibition

Kridel et al. (2004) discovered that Orlistat is a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme linked to tumor progression. This inhibition leads to halted tumor cell proliferation and apoptosis, suggesting a new application for Orlistat in cancer treatment (Kridel et al., 2004).

Antitumor Action in Breast Cancer

Menéndez et al. (2005) demonstrated Orlistat's antitumor effects against human breast cancer cells. The study showed significant changes in cell cycle distribution and apoptosis induction in Orlistat-treated cells, along with a dramatic reduction in Her2/neu-coded oncoprotein levels. This research highlights Orlistat's potential as a therapeutic agent in treating Her2/neu-overexpressing breast carcinomas (Menéndez et al., 2005).

Biochemical and Metabolic Studies

Studies have also focused on Orlistat's impact on basal metabolic rate and biochemical parameters. For instance, Shahzadi et al. (2016) investigated the effects of Orlistat on cholesterol levels and liver enzymes in rabbits, providing insights into its biochemical effects and potential applications beyond obesity treatment (Shahzadi et al., 2016).

将来の方向性

Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.

特性

IUPAC Name |

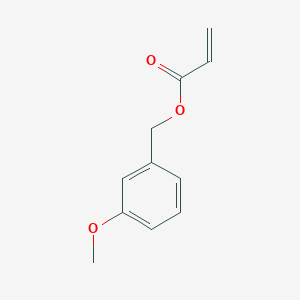

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQFEPLLRJNQF-DZUOILHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648097 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orlistat Tetradecyl Ester | |

CAS RN |

686744-60-5 |

Source

|

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)